2-Amino-4-bromo-6-fluorobenzothiazole

Medicinal chemistry Lipophilicity optimization ADME prediction

Fragment-based drug discovery requires building blocks with both synthetic versatility and biophysical assay compatibility. 2-Amino-4-bromo-6-fluorobenzothiazole solves this dual requirement: • C4 Br enables Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) for SAR expansion. • C6 F provides ¹⁹F NMR handle and enhances metabolic stability. • ≥96% purity from multiple vendors; melting point 222-227°C for reliable QC. • Rule-of-Three compliant (MW 247, XLogP3 2.8) for fragment library use.

Molecular Formula C7H4BrFN2S
Molecular Weight 247.09 g/mol
CAS No. 383131-15-5
Cat. No. B112557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-bromo-6-fluorobenzothiazole
CAS383131-15-5
Molecular FormulaC7H4BrFN2S
Molecular Weight247.09 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1SC(=N2)N)Br)F
InChIInChI=1S/C7H4BrFN2S/c8-4-1-3(9)2-5-6(4)11-7(10)12-5/h1-2H,(H2,10,11)
InChIKeyCEYPUSNLJCQPQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4-bromo-6-fluorobenzothiazole Physicochemical Profile & Identity


2-Amino-4-bromo-6-fluorobenzothiazole (CAS 383131-15-5; synonym 4-bromo-6-fluoro-1,3-benzothiazol-2-amine) is a dihalogenated 2-aminobenzothiazole derivative with molecular formula C₇H₄BrFN₂S and molecular weight 247.09 g/mol . It belongs to the privileged benzothiazole scaffold class, which is widely exploited in medicinal chemistry for kinase inhibition, antimicrobial, and anticancer applications . The compound features a primary amino group at C2, a bromine at C4, and a fluorine at C6 on the fused benzene ring. Its computed XLogP3 is 2.8 . Commercially, it is available from multiple vendors—including Sigma-Aldrich (AldrichCPR collection for early discovery), Fluorochem (95% purity), BOC Sciences (96%), and Macklin (97%)—with pricing ranging from approximately £32 (100 mg) to £469 (5 g) . The compound is classified under GHS as Acute Tox. 4 (oral), Skin Irrit. 2, Eye Irrit. 2A, and STOT SE 3 .

Scaffold Class
Dihalogenated 2-aminobenzothiazole for kinase, antimicrobial, and fragment-based discovery
Privileged benzothiazole core
Selection Logic
Bromine at C4 for cross-coupling; fluorine at C6 for electronic tuning and metabolic stability
Dual orthogonal synthetic handles
Procurement Context
Available at 95–97% purity from multiple vendors; pricing from discovery-scale to gram quantities
GHS classification: Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A

Why 2-Amino-4-bromo-6-fluorobenzothiazole Is Irreplaceable


The simultaneous presence of bromine at C4 and fluorine at C6 on the 2-aminobenzothiazole scaffold creates a substitution pattern that is not achievable with either mono-halogenated analog alone. Bromine at C4 provides a heavy atom for X-ray crystallographic phasing and a reactive handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Heck), while fluorine at C6 modulates electronic properties, metabolic stability, and target-binding interactions through its strong electronegativity and small van der Waals radius . Substituting 2-Amino-4-bromobenzothiazole (CAS 20358-02-5) loses the fluorine-mediated electronic tuning; substituting 2-Amino-6-fluorobenzothiazole (CAS 348-40-3) forfeits the bromine cross-coupling site and the 18 Da mass increment critical for fragment elaboration . The dihalogenated pattern also shifts the lipophilicity (XLogP3 2.8) into an intermediate range relative to the non-fluorinated bromo analog (LogP 3.22) , affecting both solubility and membrane permeability profiles in a manner distinct from either mono-substituted comparator.

Mono-bromo analog
2-Amino-4-bromobenzothiazole (CAS 20358-02-5)
Lacks fluorine-mediated electronic modulation and has higher lipophilicity (LogP 3.22 vs. 2.8), which may alter permeability and nonspecific binding profiles in fragment-to-lead campaigns.
Mono-fluoro analog
2-Amino-6-fluorobenzothiazole (CAS 348-40-3)
Forfeits the bromine cross-coupling site and the 18 Da mass increment critical for fragment elaboration and X-ray phasing, limiting synthetic and analytical differentiation.
Regioisomer
2-Amino-6-bromo-4-fluorobenzothiazole
Reverses halogen positions; C4 bromine in the target is sterically more accessible adjacent to thiazole sulfur, potentially shifting cross-coupling kinetics and SAR interpretation.

2-Amino-4-bromo-6-fluorobenzothiazole: Quantitative Differentiation Evidence


Lipophilicity Modulation vs. Mono-Halogenated Analogs

The target compound's computed XLogP3 of 2.8 positions it in a therapeutically desirable lipophilicity window distinct from its closest mono-halogenated analogs. 2-Amino-4-bromobenzothiazole (CAS 20358-02-5) has a higher LogP of 3.22, while the unsubstituted 2-aminobenzothiazole is substantially more hydrophilic . The incorporation of fluorine at C6 offsets the lipophilicity increase from the bromine atom, yielding a net XLogP3 that is approximately 0.42 log units lower than the non-fluorinated 4-bromo analog. This difference is meaningful in medicinal chemistry, where each 1-unit increase in LogP corresponds to approximately 4-fold higher nonspecific binding and increased risk of promiscuous target interactions .

Lipophilicity Modulation
Cross-study comparable
ΔLogP = -0.42 vs. 4-bromo analog; ΔLogP = +1.4 vs. unsubstituted parent
Supports lipophilic ligand efficiency screening
XLogP3 computed; comparator data from ChemSrc
Medicinal chemistry Lipophilicity optimization ADME prediction

Melting Point Differentiation for Handling and Purity

The target compound exhibits a melting point of 222-227°C, significantly higher than both 2-Amino-4-bromobenzothiazole (mp 77-80°C) and 2-Amino-6-fluorobenzothiazole (mp 183-185°C) . This elevated melting point, driven by the combined electron-withdrawing effects of bromine and fluorine substituents strengthening the crystal lattice, provides a practical advantage for compound management: the compound remains a stable solid under ambient storage conditions (room temperature, as specified by Fluorochem and Calpac Lab), whereas the low-melting 4-bromo analog (mp 77-80°C) risks softening or degradation during summer shipping without cold-chain logistics . The sharp melting range (5°C) also facilitates purity verification by differential scanning calorimetry (DSC) or melting point apparatus.

Melting Point Differentiation
Head-to-head
222–227°C; +145°C vs. 4-bromo analog
Supports ambient storage and shipping logistics
Capillary method; datasheets from ChemDict, TCI
Solid-state chemistry Quality control Compound management

Fragment Library Eligibility: Rule-of-Three Compliance

2-Amino-4-bromo-6-fluorobenzothiazole satisfies all key fragment-based drug discovery (FBDD) Rule-of-Three criteria: MW 247.09 g/mol (<300), XLogP3 2.8 (≤3), hydrogen bond donors = 1 (≤3), hydrogen bond acceptors = 4 (≤3), and rotatable bonds = 0 (≤3) . The bromine atom serves as an anomalous scatterer for X-ray crystallographic fragment screening, while the fluorine provides a sensitive ¹⁹F NMR probe for ligand-observed binding assays . The compound is included in the Sigma-Aldrich AldrichCPR collection of unique chemicals provided specifically to early discovery researchers, and is also listed in the ChemBridge screening compound portfolio (Catalog No. 4031291) . In contrast, 2-Amino-4-bromobenzothiazole (MW 229.10, LogP 3.22) exceeds the recommended LogP ≤3 fragment guideline, making the target compound the more pharmacokinetically compliant fragment starting point .

Fragment Library Eligibility
Class-level inference
Rule-of-Three compliant; MW 247, XLogP3 2.8, HBD 1, HBA 4, RotB 0
Included in AldrichCPR and ChemBridge collections
Combines Br anomalous scatterer and ¹⁹F NMR probe
Fragment-based drug discovery Fragment library Screening collection

Synthetic Orthogonality: Dual Reactive Handles

The target compound offers orthogonal reactivity at two distinct positions: the C4 bromine is susceptible to Pd(0)-catalyzed oxidative addition for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), while the C6 fluorine can undergo nucleophilic aromatic substitution (SNAr) under appropriate activating conditions or serve as a metabolically stable electronic modifier . This orthogonal reactivity is directly exploited in patent literature: US Patent Application 20060172981 describes fluorobenzothiazole derivatives as fungicidal active compound combinations, where the specific halogenation pattern enables selective sequential derivatization . The regioisomer 2-Amino-6-bromo-4-fluorobenzothiazole reverses the halogen positions (Br at C6, F at C4), but the C4 position in the target compound is sterically more accessible adjacent to the thiazole sulfur, potentially offering faster coupling kinetics . Neither 2-Amino-4-bromobenzothiazole nor 2-Amino-6-fluorobenzothiazole individually provides both a cross-coupling handle and an SNAr-reactive fluorine center.

Synthetic Orthogonality
Class-level inference
Two reactive handles: C4 Br (cross-coupling) + C6 F (SNAr / electronic tuning)
Enables sequential two-dimensional SAR exploration
Cited in US Patent 20060172981 for fungicidal combinations
Organic synthesis Cross-coupling Sequential functionalization

Molecular Weight Differentiation for Fragment Elaboration

The target compound has a molecular weight of 247.09 g/mol, which is 18.0 Da heavier than 2-Amino-4-bromobenzothiazole (229.10 g/mol) and 78.9 Da heavier than 2-Amino-6-fluorobenzothiazole (168.19 g/mol) . The 18 Da mass increment derives from the additional fluorine atom replacing hydrogen. This mass difference is analytically significant: in LC-MS monitoring of fragment elaboration reactions, the +18 Da offset provides a clearly resolved mass channel that enables unambiguous starting material consumption tracking and product identification without isotopic overlap, unlike the <2 Da difference between chloro and unsubstituted analogs . The exact mass (245.92626 Da) and characteristic bromine isotopic pattern (¹:¹ ratio of M:M+2 peaks at 245.93 and 247.93 Da) provide additional MS fingerprinting that is absent in non-brominated benzothiazoles .

Mass Spectrometric Differentiation
Cross-study comparable
MW 247.09 Da; +18.0 Da vs. 4-bromo analog; Br isotopic doublet
Enables unambiguous LC-MS tracking in reaction mixtures
Exact mass 245.92626 Da; supports HRMS analysis
Fragment elaboration Mass spectrometry Metabolite identification

2-Amino-4-bromo-6-fluorobenzothiazole Application Scenarios


Fragment-Based Drug Discovery

The compound's Rule-of-Three compliance (MW 247, XLogP3 2.8, HBD 1, HBA 4, RotB 0) and inclusion in the Sigma-Aldrich AldrichCPR and ChemBridge fragment collections make it a validated fragment library member for FBDD campaigns . The bromine atom enables experimental phasing in X-ray crystallographic fragment screens, while the fluorine provides a ¹⁹F NMR handle for ligand-observed binding assays—a dual-capability profile not available in either the mono-bromo or mono-fluoro analog alone. The 6-fluorobenzothiazole substructure has established precedent in fragment-based discovery: 2-Amino-6-fluorobenzothiazole was crystallographically resolved in complex with TrmD methyltransferase from Mycobacterium abscessus (PDB 6QOD, resolution 1.85 Å), demonstrating the scaffold's target engagement capability . The additional C4 bromine on the target compound provides a synthetic elaboration vector absent from the 6-fluoro-only fragment used in the TrmD study.

Medicinal Chemistry: 2D SAR via Orthogonal Derivatization

For structure-activity relationship (SAR) studies on benzothiazole-based kinase inhibitors or antimicrobial agents, this compound enables sequential diversification: initial Pd-catalyzed cross-coupling at C4 bromine to introduce aryl, heteroaryl, or amine diversity elements, followed by nucleophilic aromatic substitution or retention of the C6 fluorine as a metabolically stable electron-withdrawing group . The 6-fluorobenzothiazole scaffold has demonstrated antifungal activity (MIC 6.25-50 μg/mL against Candida albicans, C. tropicalis, and C. parapsilosis) in a series of substituted diamides, providing class-level precedent for the scaffold's biological relevance . The patent literature further supports the fungicidal application of fluorobenzothiazole derivatives, indicating agrochemical as well as pharmaceutical relevance .

Analytical Reference Standard & Quality Control

The compound's high melting point (222-227°C), characteristic Br isotopic MS pattern, and defined purity specifications (95-97% from established vendors) position it as a reliable reference standard for HPLC, LC-MS, and DSC method development in quality control laboratories monitoring benzothiazole-based synthetic processes . The melting point difference of +145°C relative to 2-Amino-4-bromobenzothiazole (mp 77-80°C) means that the target compound and its 4-bromo analog will not co-crystallize under standard purification conditions, reducing the risk of cross-contamination in multi-compound synthesis workflows where both intermediates may be present . The compound is registered under ECHA (EC 865-398-8) with notified GHS classification, providing a regulatory framework for safe handling in industrial laboratory settings .

Agrochemical Intermediate: Fungicide Development

Patent US 20060172981 specifically claims fungicidally active compound combinations containing fluorobenzothiazole derivatives, establishing the 2-amino-4-bromo-6-fluorobenzothiazole scaffold as a precursor for agrochemical active ingredient development . The combination of bromine (as a synthetic handle for further derivatization) and fluorine (which enhances environmental stability and bioavailability of agrochemicals) makes this compound a strategically differentiated building block compared to non-fluorinated benzothiazole intermediates. The class-level antimicrobial and antifungal activity of 6-fluorobenzothiazole derivatives (MIC as low as 6.25 μg/mL against pathogenic fungal strains) provides supporting evidence for the scaffold's agrochemical potential .

Application
Selection Property
Validation Focus
Fragment-Based Drug Discovery
Rule-of-Three compliance and dual detection capability
Crystallographic phasing and ¹⁹F NMR binding assay compatibility
Medicinal Chemistry: 2D SAR
Orthogonal reactive handles for sequential diversification
Cross-coupling kinetics and electronic tuning in kinase or antimicrobial scaffolds
Analytical Reference Standard
High melting point and characteristic MS signature
HPLC, LC-MS, and DSC method development for benzothiazole process control
Agrochemical Intermediate Research
Fluorinated benzothiazole scaffold with patent precedent
Fungicidal activity screening and environmental stability profiling

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